

Molecular structure and formula of 3-Phenylnaphthalen-1-ol

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Compound of Interest

Compound Name: 3-Phenylnaphthalen-1-ol

Cat. No.: B2419528

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An In-Depth Technical Guide to **3-Phenylnaphthalen-1-ol**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Phenylnaphthalen-1-ol** (CAS No: 30069-65-9), a key aromatic scaffold with significant potential in materials science and medicinal chemistry. We delve into its core molecular structure, physicochemical properties, and a validated synthetic protocol. Furthermore, this document outlines the standard analytical techniques for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Finally, we explore its current and prospective applications, particularly as a versatile intermediate for drug development and as a precursor for advanced electronic materials. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this valuable compound.

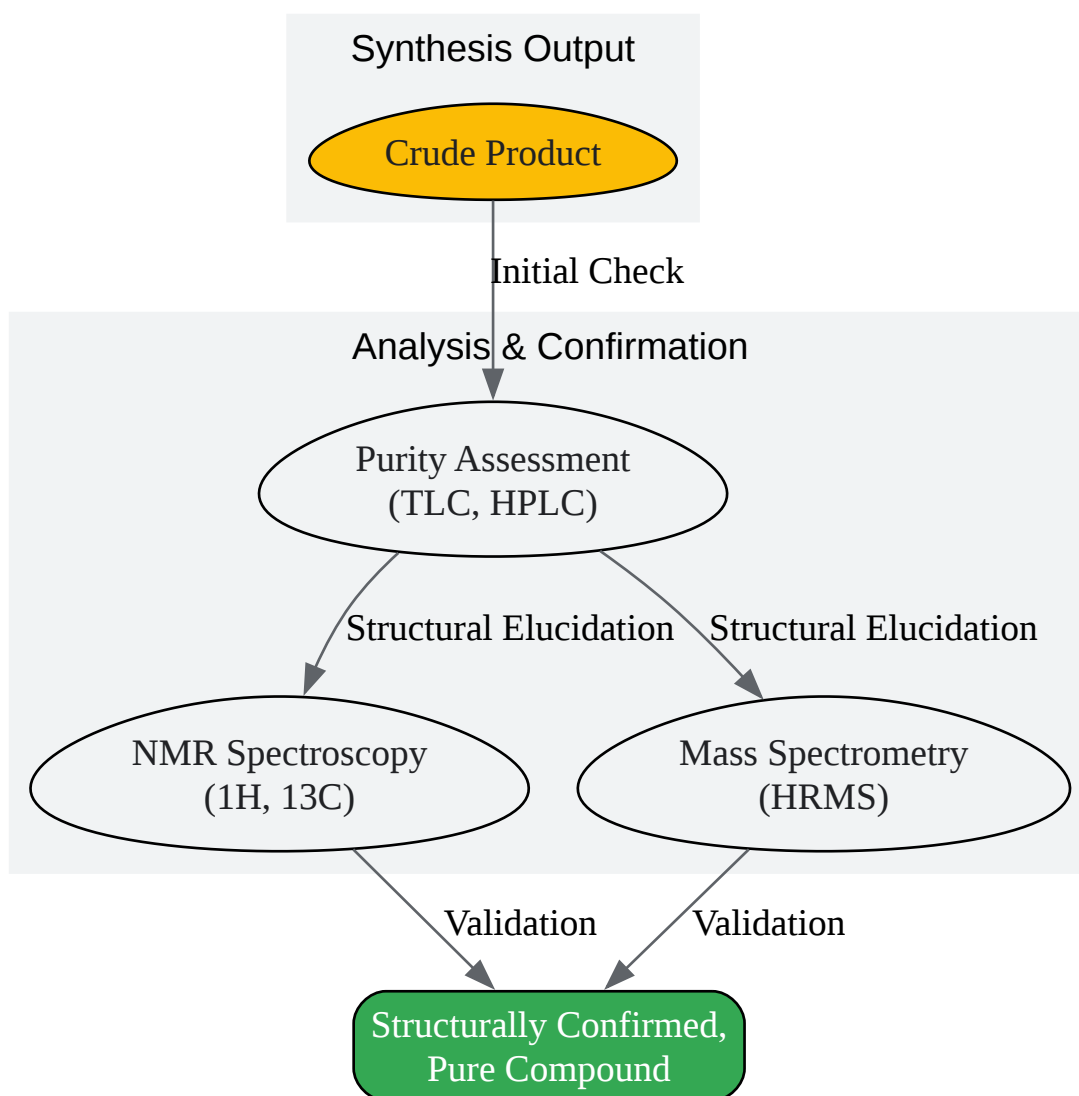
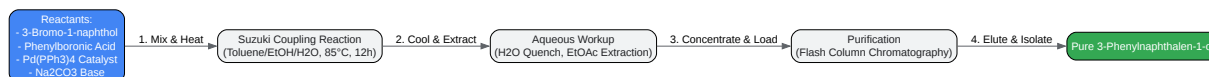
Core Molecular Identity and Properties

3-Phenylnaphthalen-1-ol is a bi-aromatic compound characterized by a phenyl group substituted at the C3 position of a 1-naphthol core. This arrangement results in a rigid, planar structure with distinct electronic and chemical properties.

Molecular Structure and Formula

The fundamental structure consists of a naphthalene ring system, which is a fused pair of benzene rings, bearing a hydroxyl (-OH) group at the C1 position and a phenyl (-C₆H₅) group at the C3 position.

- Molecular Formula: C₁₆H₁₂O[1][2][3]
- IUPAC Name: **3-phenylnaphthalen-1-ol**[1]
- Canonical SMILES: C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O[1][2]
- InChI Key: MAPYOCUYNJWAJW-UHFFFAOYSA-N[1][2]



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Sources

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- 2. PubChemLite - 3-phenylnaphthalen-1-ol (C₁₆H₁₂O) [pubchemlite.lcsb.uni.lu]
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